molecular formula C21H18ClFN4O2S B2891393 N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chloro-4-fluorobenzamide CAS No. 1105218-38-9

N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chloro-4-fluorobenzamide

Cat. No. B2891393
CAS RN: 1105218-38-9
M. Wt: 444.91
InChI Key: NMBDLAGAQSWDFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzylamino group, a thieno[3,4-c]pyrazole ring, and a fluorobenzamide group . These functional groups suggest that the compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups suggests that it could participate in a variety of reactions .

Scientific Research Applications

Synthesis of Amidoximes

The compound can be used in the one-pot synthesis of N-substituted amidoximes, which are intermediates in the production of various pharmacologically active molecules, such as 1,2,4-oxadiazol-5-ones . This process involves dehydrative condensation mediated by Ph3P–I2, allowing for the formation of N-aryl and N-alkyl amidoximes under mild conditions.

Formation of Pyridopyrimidinones

It serves as a precursor for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones . These compounds have a broad spectrum of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and antihistamine properties. The synthetic methodology allows for the introduction of reactive functional groups, expanding the compound’s applicability in medicinal chemistry.

Magnetic Nanoparticle Synthesis

The compound’s derivatives can be utilized in the synthesis of magnetic nanoparticles, such as Fe3O4@gly nanoparticles . These nanoparticles have significant applications in biomedicine, including drug delivery, magnetic resonance imaging (MRI), and as catalysts in various chemical reactions.

Anti-inflammatory Activity

Derivatives of the compound have been found to exhibit significant anti-inflammatory activity . This is particularly relevant in the development of new therapeutic agents for the treatment of chronic inflammatory diseases.

Imidazole Derivative Synthesis

The compound can be used to synthesize imidazole-containing compounds, which have a wide range of pharmacological activities . Imidazole derivatives are known for their antibacterial, antifungal, antiviral, and anti-inflammatory properties, making them valuable in drug discovery and development.

Inhibition of Protein Kinases

Certain derivatives of the compound have been identified as inhibitors of protein tyrosine kinases . These enzymes play a crucial role in cellular signaling, and their inhibition is a promising strategy for the treatment of various cancers.

properties

IUPAC Name

N-[2-[2-(benzylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-chloro-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFN4O2S/c22-17-8-14(23)6-7-15(17)21(29)25-20-16-11-30-12-18(16)26-27(20)10-19(28)24-9-13-4-2-1-3-5-13/h1-8H,9-12H2,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBDLAGAQSWDFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=CC=C3)NC(=O)C4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chloro-4-fluorobenzamide

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